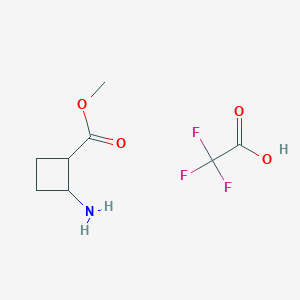

Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

Description

Methyl 2-aminocyclobutane-1-carboxylate (often isolated as its trifluoroacetic acid (TFA) salt) is a conformationally restricted amino acid derivative. The cyclobutane ring imposes structural rigidity, making it valuable in medicinal chemistry for designing peptidomimetics or enzyme inhibitors. TFA, a strong carboxylic acid (pKa ≈ 0.23), is frequently used in synthesis for deprotection of acid-labile groups (e.g., tert-butoxycarbonyl (Boc)) and as a counterion in salt formation due to its volatility and solubility in organic solvents .

Properties

IUPAC Name |

methyl 2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOCTXILUVEPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing anticancer agents. For instance, derivatives of cyclic amino acids have been shown to exhibit enhanced bioactivity against specific cancer cell lines. The incorporation of methyl 2-aminocyclobutane-1-carboxylate into these compounds has led to improved selectivity and potency .

Peptide Synthesis

The compound is frequently employed in peptide synthesis due to its ability to introduce cyclic structures into peptides, which can enhance their stability and biological activity.

Case Study: Inhibitors of SARS-CoV-2 Main Protease

In a study focused on developing inhibitors for the SARS-CoV-2 main protease, researchers utilized cyclic amino acids, including methyl 2-aminocyclobutane-1-carboxylate, as building blocks. The resulting peptides showed promising inhibitory activity, with some achieving half-maximal inhibitory concentrations (IC50) as low as 50 nM. This highlights the compound's potential in developing therapeutics against viral infections .

Structural Biology

The compound has been utilized in structural biology studies to better understand protein-ligand interactions.

Case Study: Crystal Structure Analysis

Researchers have conducted crystallographic studies on peptide complexes formed with this compound to elucidate binding mechanisms at the molecular level. These studies provide insights into how modifications in cyclic amino acids can influence binding affinity and specificity, which is crucial for drug design .

Synthesis of Novel Compounds

This compound is also used as a versatile building block in organic synthesis, allowing chemists to create a variety of novel compounds with potential applications in drug discovery.

Table: Applications Overview

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Anticancer agents with enhanced bioactivity |

| Peptide Synthesis | Building block for cyclic peptides | Inhibitors for SARS-CoV-2 main protease |

| Structural Biology | Understanding protein-ligand interactions through crystallography | Analysis of peptide complexes |

| Novel Compound Synthesis | Versatile building block for creating new chemical entities | Development of new therapeutic agents |

Mechanism of Action

The mechanism by which Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic Acid

- Structure: Features a trifluoromethyl (-CF₃) group at the 3-position of the cyclobutane ring, enhancing lipophilicity and metabolic stability compared to the non-fluorinated parent compound.

- Synthesis: Derived from 1,3-dibromoacetone dimethyl ketal using SF₄ and HF for fluorination. This method contrasts with the TFA-mediated deprotection used for Methyl 2-aminocyclobutane-1-carboxylate .

- Applications : Explored as a fluorinated analogue for probing protein-ligand interactions, leveraging the electron-withdrawing nature of -CF₃ .

(1R,2R)-2-Aminocyclobutanecarboxylic Acid

- Structure : Stereoisomer of the parent compound; stereochemical purity (>99% ee) is critical for chiral recognition in drug design.

- Synthesis: Deprotection of Boc groups using TFA in dichloromethane, followed by ion-exchange chromatography. This mirrors the synthesis of Methyl 2-aminocyclobutane-1-carboxylate .

- Applications : Used in constrained peptide backbones to modulate bioavailability and proteolytic stability .

Comparison with Trifluoroacetic Acid (TFA) Salts and Esters

Trifluoroacetic Acid Methyl Ester (Methyl Trifluoroacetate)

- Structure : Simple ester of TFA (CAS 431-47-0).

- Properties: Volatile (bp 43–45°C), used as a methylating agent or solvent. Unlike Methyl 2-aminocyclobutane-1-carboxylate, it lacks the amino group and cyclobutane ring .

- Applications : Intermediate in agrochemicals (e.g., triflusulfuron methyl ester) and pharmaceuticals .

Methyl 2-(Azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate TFA Salt

- Structure : Combines an azetidine ring with a triazole moiety (CAS 2613385-63-8).

- Molecular Weight: 296.2 g/mol, higher than Methyl 2-aminocyclobutane-1-carboxylate due to the triazole group.

- Applications : Explored in G-quadruplex DNA stabilizers for anticancer therapies, highlighting the role of TFA in stabilizing reactive intermediates .

Acid Stability and Deprotection Efficiency

- TFA vs. HCl : TFA’s strong acidity enables rapid Boc deprotection at 0°C (e.g., in dichloromethane), whereas HCl requires higher temperatures or aqueous conditions, risking racemization .

- Alternative Acids : Trifluoromethanesulfonic acid (TFMSA) offers stronger acidity but is less volatile, complicating purification .

Solubility and Purification

- TFA Salts: High solubility in polar solvents (e.g., water, methanol) facilitates ion-exchange purification. In contrast, non-ionic analogues require chromatographic separation .

Data Table: Key Compounds and Properties

Environmental and Regulatory Considerations

- TFA Persistence : TFA is a refractory environmental pollutant (atmospheric breakdown product of HFCs) with high water solubility and resistance to biodegradation .

- Analytical Methods : Quantified in water/air via headspace GC-MS of its methyl ester, ensuring compliance with regulatory limits (e.g., <200 ppm in pharmaceuticals) .

Biological Activity

Methyl 2-aminocyclobutane-1-carboxylate (MACBC) combined with trifluoroacetic acid (TFA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Methyl 2-aminocyclobutane-1-carboxylate is an amino acid derivative featuring a cyclobutane ring. The presence of trifluoroacetic acid enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 187.22 g/mol |

| LogP | 0.9 |

| Solubility (pH = 7.4) | High |

The biological activity of MACBC is primarily attributed to its interaction with various receptors and enzymes:

- Inhibition of Enzymatic Activity : MACBC has shown potential in inhibiting specific enzymes involved in metabolic pathways, including those related to pain perception and inflammation. For instance, studies indicate that compounds similar to MACBC can modulate monoacylglycerol lipase (MGL), which plays a crucial role in endocannabinoid signaling and pain modulation .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through NMDA receptor antagonism. Research has shown that certain aminocyclobutane derivatives can act as antagonists at these receptors, potentially providing neuroprotective effects .

Antinociceptive Effects

Research has demonstrated that MACBC exhibits antinociceptive properties in animal models. In a study assessing the effects of MGL inhibitors, compounds structurally related to MACBC showed significant reductions in pain responses in models of neuropathic pain .

Cancer Research

MACBC's derivatives have been investigated for their anticancer properties. For example, aminocyclobutane compounds have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Study on Pain Modulation : A study published in the British Journal of Pharmacology highlighted the role of MGL modulators derived from cyclobutane structures in reducing mechanical allodynia and enhancing analgesic effects without significant side effects typically associated with opioids .

- Antitumor Activity : Another study explored the cytotoxic effects of aminocyclobutane derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis effectively, with one derivative showing a half-maximal inhibitory concentration (IC50) value significantly lower than standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.